molecular formula C10H18O4 B8470030 Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)butanoate

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)butanoate

Cat. No. B8470030
M. Wt: 202.25 g/mol
InChI Key: KPZPCJBZTURVBR-UHFFFAOYSA-N
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Patent
US07728018B2

Procedure details

Methyl-2-ethylacetoacetate (100 mL) was taken up in toluene (250 mL). Ethylene glycol (46.9 mL, 1.35 equiv.) and a catalytic amount of p-TsOH.H2O were added, and the mixture was refluxed overnight under Dean-Stark conditions. After cooling to ambient temperature, the mixture was washed with 5% aqueous NaHCO3 and saturated aqueous NaCl, the organic phase was dried over Na2SO4 and evaporated under reduced pressure. The residue was purified by repeated vacuum distillation (118-128° C., 15 mbar), yielding 85.5 g of product. 1H NMR (400 MHz, CDCl3) δ 0.90 (t, J=7 Hz, 3H), 1.28 (t, J=7 Hz, 3H), 1.40 (s, 3H), 1.59-1.83 (m, 2H), 2.56 (dd, J=11.5 and 4 Hz, 1H), 3.90-4.06 (m, 4H), 4.18 (m, 2H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
46.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH:4]([CH2:8][CH3:9])[C:5]([CH3:7])=[O:6].[CH2:11]([OH:14])[CH2:12]O.[CH3:15]C1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[CH2:1]([O:2][C:3](=[O:10])[CH:4]([C:5]1([CH3:7])[O:14][CH2:11][CH2:12][O:6]1)[CH2:8][CH3:9])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
COC(C(C(=O)C)CC)=O
Step Two
Name
Quantity
46.9 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight under Dean-Stark conditions
Duration
8 (± 8) h
WASH
Type
WASH
Details
the mixture was washed with 5% aqueous NaHCO3 and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by repeated vacuum distillation (118-128° C., 15 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC)C1(OCCO1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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